molecular formula C55H92O7P2 B1237175 Undecaprenyl pyrophosphate CAS No. 31867-59-1

Undecaprenyl pyrophosphate

Cat. No.: B1237175
CAS No.: 31867-59-1
M. Wt: 927.3 g/mol
InChI Key: NTXGVHCCXVHYCL-UHFFFAOYSA-N
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Description

Undecaprenyl pyrophosphate is a long-chain isoprenoid lipid that plays a crucial role in the biosynthesis of bacterial cell wall components. It serves as a lipid carrier for the transport of hydrophilic cell surface polymers across the hydrophobic cell membrane, facilitating the synthesis of peptidoglycan and other cell surface polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase, which catalyzes the condensation of farnesyl pyrophosphate with eight isopentenyl pyrophosphate units in the presence of magnesium ions . The reaction conditions typically involve a buffered aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius.

Industrial Production Methods: Industrial production of this compound involves the fermentation of bacterial cultures that overexpress this compound synthase. The enzyme is then purified, and the reaction is carried out in large-scale bioreactors under controlled conditions to maximize yield .

Mechanism of Action

Undecaprenyl pyrophosphate functions as a lipid carrier in the biosynthesis of bacterial cell wall components. It is synthesized by this compound synthase and then dephosphorylated by this compound phosphatase to form undecaprenyl phosphate. This lipid carrier then participates in the transfer of sugar moieties to form lipid-linked oligosaccharides, which are essential for peptidoglycan synthesis .

Properties

CAS No.

31867-59-1

Molecular Formula

C55H92O7P2

Molecular Weight

927.3 g/mol

IUPAC Name

phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate

InChI

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)

InChI Key

NTXGVHCCXVHYCL-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Key on ui other cas no.

23-13-2

physical_description

Solid

Synonyms

undecaprenyl pyrophosphate
UndPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecaprenyl pyrophosphate
Reactant of Route 2
Undecaprenyl pyrophosphate
Reactant of Route 3
Undecaprenyl pyrophosphate
Reactant of Route 4
Undecaprenyl pyrophosphate
Reactant of Route 5
Undecaprenyl pyrophosphate
Reactant of Route 6
Undecaprenyl pyrophosphate

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